molecular formula C27H32ClN7O B3867662 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Cat. No.: B3867662
M. Wt: 506.0 g/mol
InChI Key: CFWVCCYIPUORLN-VUTHCHCSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound with a unique structure that includes a triazine ring, piperidine groups, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves multi-step organic reactions. One common approach is to start with the preparation of the hydrazone intermediate, followed by cyclization to form the triazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be investigated for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Studies might focus on its efficacy in treating specific diseases, its mechanism of action, and its safety profile.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or bioactivity. It might also find applications in the production of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form specific interactions with these targets, potentially leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives, such as:

  • 2,4,6-TRIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
  • 2-[(2E)-2-({3-[(2-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

Uniqueness

What sets 2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.

Properties

IUPAC Name

N-[(E)-[3-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32ClN7O/c28-24-13-4-3-11-22(24)20-36-23-12-9-10-21(18-23)19-29-33-25-30-26(34-14-5-1-6-15-34)32-27(31-25)35-16-7-2-8-17-35/h3-4,9-13,18-19H,1-2,5-8,14-17,20H2,(H,30,31,32,33)/b29-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWVCCYIPUORLN-VUTHCHCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC4=CC=CC=C4Cl)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 2
Reactant of Route 2
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 3
Reactant of Route 3
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 4
Reactant of Route 4
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 5
Reactant of Route 5
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(2E)-2-({3-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE

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